Fmoc-D-Arg(Pbf)-OPfp

Vue d'ensemble

Description

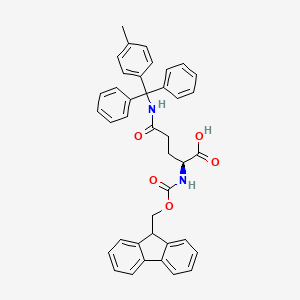

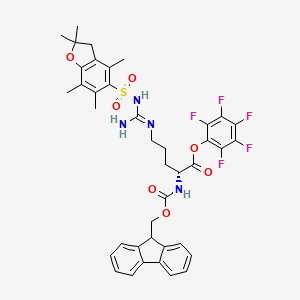

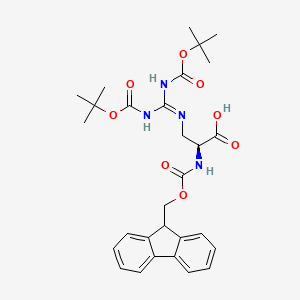

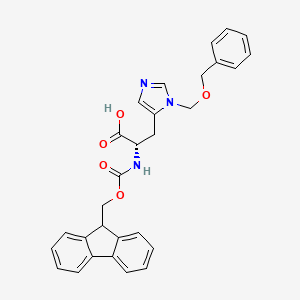

Fmoc-D-Arg(Pbf)-OPfp: is a derivative of the amino acid arginine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the guanidino side chain. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OPfp typically involves the following steps:

Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Guanidino Group: The guanidino group is protected with the Pbf group using Pbf chloride in the presence of a base like triethylamine.

Activation of the Carboxyl Group: The carboxyl group is activated by converting it to the pentafluorophenyl ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves:

Solid-Phase Peptide Synthesis (SPPS): The protected amino acids are sequentially added to a resin-bound peptide chain.

In Situ Activation: The carboxyl group is activated in situ using pentafluorophenol and a coupling reagent.

Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents such as trifluoroacetic acid (TFA), scavengers, and water

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The pentafluorophenyl ester group can undergo nucleophilic substitution with amines to form peptide bonds.

Deprotection Reactions: The Fmoc and Pbf groups can be removed under basic and acidic conditions, respectively.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Pbf Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) is used to remove the Pbf group.

Major Products:

Peptides: The primary product formed is the desired peptide with the sequence specified by the protected amino acids.

Byproducts: Minor byproducts may include truncated peptides and side products from incomplete deprotection

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-D-Arg(Pbf)-OPfp is widely used in the synthesis of peptides for research and therapeutic purposes.

Bioconjugation: It is used in the conjugation of peptides to other biomolecules for the development of bioconjugates.

Biology:

Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Cell Signaling Studies: Peptides synthesized using this compound are used to investigate cell signaling pathways.

Medicine:

Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases.

Vaccine Development: It is used in the synthesis of peptide-based vaccines.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for industrial applications.

Pharmaceuticals: It is used in the large-scale synthesis of peptide drugs

Mécanisme D'action

Peptide Bond Formation:

Activation: The carboxyl group of Fmoc-D-Arg(Pbf)-OPfp is activated by the pentafluorophenyl ester, making it highly reactive towards nucleophiles.

Coupling: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection: The Fmoc and Pbf groups are removed sequentially to expose the reactive sites for further coupling reactions.

Molecular Targets and Pathways:

Protein Synthesis: The synthesized peptides can interact with various proteins and enzymes, influencing biological pathways.

Cell Signaling: Modified peptides can act as agonists or antagonists in cell signaling pathways, modulating cellular responses

Comparaison Avec Des Composés Similaires

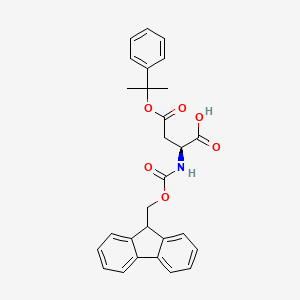

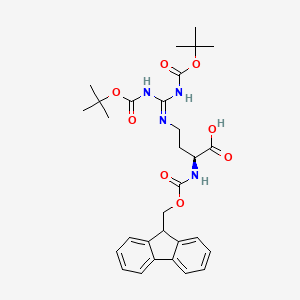

Fmoc-D-Arg(Pmc)-OPfp: Similar to Fmoc-D-Arg(Pbf)-OPfp but with a different protecting group (Pmc) for the guanidino side chain.

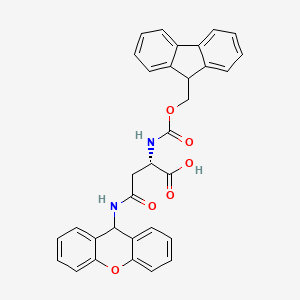

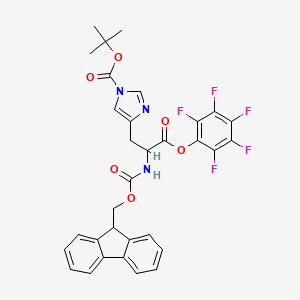

Fmoc-D-Arg(Mtr)-OPfp: Another variant with the Mtr protecting group for the guanidino side chain.

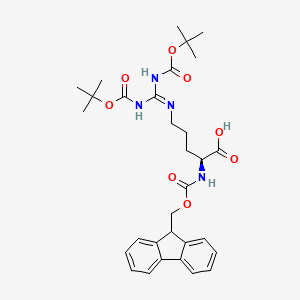

Fmoc-D-Arg(Tos)-OPfp: Uses the Tosyl (Tos) group for protecting the guanidino side chain.

Uniqueness:

Stability: The Pbf group provides greater stability compared to other protecting groups, reducing side reactions.

Reactivity: The pentafluorophenyl ester enhances the reactivity of the carboxyl group, facilitating efficient peptide bond formation.

Versatility: this compound is versatile and can be used in various peptide synthesis protocols, making it a preferred choice for researchers

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099281 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-33-8 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)